2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile
Overview
Description
2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile is a heterocyclic compound that combines the structural features of pyrrole and thiophene rings. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of both formyl and nitrile functional groups within its structure allows for diverse chemical reactivity and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-formylpyrrole with thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(2-carboxy-1H-pyrrol-1-yl)thiophene-3-carbonitrile.
Reduction: Formation of 2-(2-aminomethyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects .
Comparison with Similar Compounds
2-Formylpyrrole: Shares the formyl group but lacks the thiophene ring.
Thiophene-3-carbonitrile: Contains the thiophene ring and nitrile group but lacks the formyl group.
2-(2-Formyl-1H-pyrrol-1-yl)benzene: Similar structure but with a benzene ring instead of thiophene.
Uniqueness: 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile is unique due to the combination of pyrrole and thiophene rings, along with the presence of both formyl and nitrile functional groups.
Properties
IUPAC Name |
2-(2-formylpyrrol-1-yl)thiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c11-6-8-3-5-14-10(8)12-4-1-2-9(12)7-13/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMJYUWUEQVXIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=CS2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455025 | |
Record name | 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68593-68-0 | |
Record name | 2-(2-Formyl-1H-pyrrol-1-yl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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